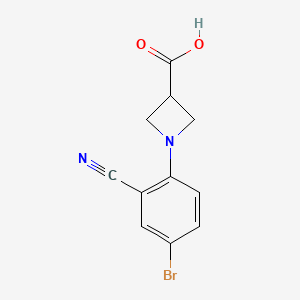

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

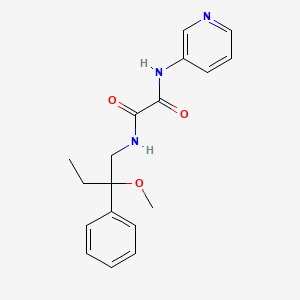

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9BrN2O2 . It is a derivative of azetidine-2-carboxylic acid, which is a plant non-protein amino acid homologue of proline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O2/c12-9-1-2-10 (7 (3-9)4-13)14-5-8 (6-14)11 (15)16/h1-3,8H,5-6H2, (H,15,16) . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.11 . It is typically stored at room temperature and is available in powder form .

Applications De Recherche Scientifique

Chemical Synthesis and Biological Applications

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid is involved in the synthesis of novel functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. These derivatives show potential for biological applications and foldameric uses. The synthesis process includes steps like amination, bromination, and cyclization, leading to products that are of interest due to their conformational constraints and the presence of a bromo-substituted carbon center, which serves as a functional moiety for further modifications. These modifications can lead to a wide range of new derivatives with potential biological activities and applications in the field of foldamers (Žukauskaitė et al., 2011).

Impact on Protein Synthesis and Ion Transport

Azetidine-2-carboxylic acid, a related compound, has been studied for its effects on protein synthesis and ion transport, providing insights into the relationship between these processes. It does not inhibit protein assembly but results in the formation of proteins that are ineffective as enzymes. Its use has shown significant inhibition of ion release to the xylem in plants, indicating its potential impact on biological systems at the cellular level (Pitman et al., 1977).

Food Chain Contamination

Azetidine-2-carboxylic acid has also been identified in the food chain, specifically in sugar beets and related products, which are used as dietary supplements for livestock. Its presence raises concerns about potential health impacts, including toxic effects and congenital malformations, due to its misincorporation into proteins in place of proline in various species, including humans. This underscores the importance of understanding the pathways through which such compounds enter the food chain and their implications for health and disease (Rubenstein et al., 2009).

Synthesis of Enantiopure Derivatives for Peptide Incorporation

Further research has led to the synthesis of enantiopure azetidine-2-carboxylic acids, highlighting the potential of these compounds in the synthesis of peptides. The methods developed allow for the preparation of conformationally constrained analogues of phenylalanine, which can be incorporated into tripeptides. This area of study opens up new possibilities for the development of novel peptide-based therapeutics and the exploration of peptide structure-activity relationships (Couty et al., 2003).

Potential Antimicrobial Applications

Research into substituted phenyl azetidines has explored their potential as antimicrobial agents. The synthesis process involves multiple steps, including bromination and cyclization, to produce compounds that are tested for their antimicrobial activity. This line of research is crucial for discovering new antimicrobial compounds that could address the growing issue of antibiotic resistance (Doraswamy & Ramana, 2013).

Propriétés

IUPAC Name |

1-(4-bromo-2-cyanophenyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-1-2-10(7(3-9)4-13)14-5-8(6-14)11(15)16/h1-3,8H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFANZUNIALHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2)Br)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2676236.png)

![ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2676238.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2676239.png)

![ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2676244.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2676247.png)

![5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2676248.png)

![N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2676258.png)

![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2676259.png)